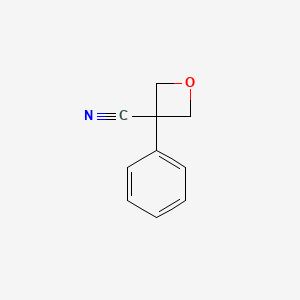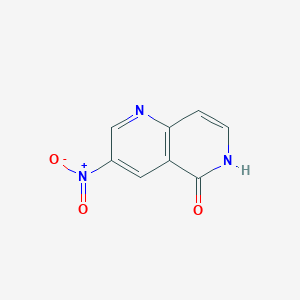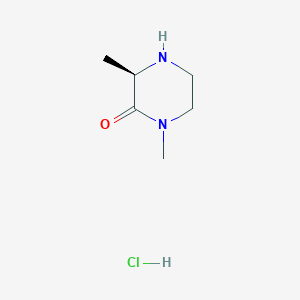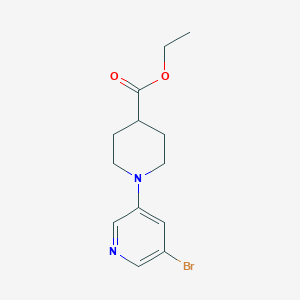
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen, which is commonly found in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reaction.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom in the pyridine ring and the piperidine moiety play crucial roles in its binding to target proteins and enzymes . The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate: This compound has a similar structure but differs in the position of the bromine atom on the pyridine ring.
Ethyl 1-(5-chloropyridin-3-yl)piperidine-4-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
Ethyl 1-(5-fluoropyridin-3-yl)piperidine-4-carboxylate: The presence of a fluorine atom can significantly alter the compound’s properties compared to the bromine derivative.
Propiedades
IUPAC Name |
ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-3-5-16(6-4-10)12-7-11(14)8-15-9-12/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZIJGBDNLFOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856655 | |
| Record name | Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847406-13-7 | |
| Record name | Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1403793.png)
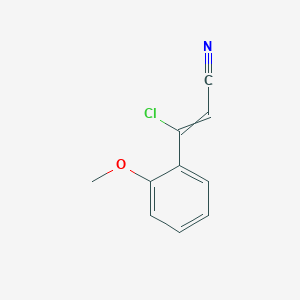
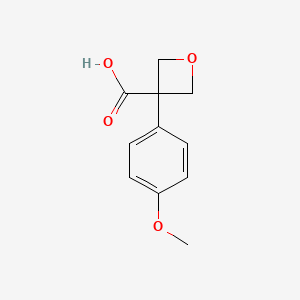

![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)
